6-Bromo-3-cyclopropyl-1H-indole
Description
6-Bromo-3-cyclopropyl-1H-indole (CAS: 1360934-39-9) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol . The compound features a bromine atom at the 6-position of the indole ring and a cyclopropyl substituent at the 3-position. The cyclopropyl group introduces rigidity and unique steric effects, which may influence binding affinity and metabolic stability in biological systems.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H10BrN/c12-8-3-4-9-10(7-1-2-7)6-13-11(9)5-8/h3-7,13H,1-2H2 |
InChI Key |
OZPBFELLDBURGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-3-cyclopropyl-1H-indole
General Synthetic Strategy
The synthesis of 6-Bromo-3-cyclopropyl-1H-indole generally involves:
- Starting from a brominated aniline or indole derivative.
- Introduction of the cyclopropyl group at the 3-position via substitution or cyclopropanation reactions.
- Protection and deprotection steps if necessary.
- Use of reduction or functional group transformation reactions to achieve the target compound.
Detailed Synthetic Route from 3-Bromo-2-methyl-aniline
One robust synthetic approach to obtain 3-cyclopropyl substituted bromoindole derivatives, which can be adapted for 6-bromo substitution, is described in recent medicinal chemistry research. The key steps are:
Step 1: Formation of 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline
- React 3-bromo-2-methyl-aniline with (1-ethoxycyclopropoxy)-trimethylsilane in methanol with acetic acid.
- The reaction proceeds at room temperature with subsequent reflux overnight.
- This step installs a protected cyclopropyl moiety on the aniline nitrogen.
- The product is obtained as a colorless oil in quantitative yield.
Step 2: Conversion to 3-bromo-N-cyclopropyl-2-methyl-aniline
- Treat the above intermediate with borane-tetrahydrofuran complex (BH3-THF) at 0°C, followed by reflux.
- The reaction reduces the methoxycyclopropyl group to cyclopropyl.
- Quenching and extraction yield the cyclopropyl-substituted aniline derivative.
Step 3: Cyclization to Indole Core
- The cyclopropyl-substituted aniline can undergo cyclization under appropriate conditions to form the indole ring with the cyclopropyl substituent at the 3-position.
- Bromination at the 6-position can be introduced either before or after cyclization depending on the starting material.
This synthetic sequence is supported by detailed NMR, LC-MS, and chromatographic data confirming the structure and purity of intermediates and final products.
Alternative Method: Friedel-Crafts Acylation and Subsequent Transformations
A patent discloses a method to prepare 6-bromoindole derivatives starting from 6-bromoindole itself, which can be adapted for the cyclopropyl substitution at the 3-position.
Stepwise Outline:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 6-Bromoindole, AlCl3, oxalyl chloride, CH2Cl2, reflux 2 h | 2-(6-Bromo-1H-indol-3-yl)-2-oxo acetyl chloride |
| 2 | Amidation | Ammoniacal liquor, water, room temperature 4 h | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide |
| 3 | Reduction | Lithium aluminium hydride (LiAlH4), THF, reflux 8 h | 2-(6-Bromo-1H-indol-3-yl) ethylamine |
| 4 | Protection (Boc group) | tert-Butyl dicarbonate, 4-dimethylaminopyridine (DMAP), CH2Cl2, room temperature 10 h | Tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid |
Summary Table of Preparation Methods
Detailed Research Outcomes and Characterization
- The cyclopropylation method yields intermediates confirmed by LC-MS with expected molecular ions and retention times.
- NMR spectral data (1H, 13C) provide detailed chemical shift assignments consistent with proposed structures.
- Chromatographic purification (silica gel column chromatography) ensures high purity.
- The Friedel-Crafts route achieves high purity intermediates (>95%) confirmed by TLC and NMR.
- Catalytic methods demonstrate efficient conversion with minimal side products under mild conditions, as verified by product isolation and spectral analysis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-bromo-3-cyclopropyl-1H-indole-2,3-dione.
Reduction: Formation of 3-cyclopropyl-1H-indole.
Substitution: Formation of 6-substituted-3-cyclopropyl-1H-indole derivatives.
Scientific Research Applications
6-Bromo-3-cyclopropyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group can enhance the compound’s binding affinity and selectivity . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 6-Bromo-3-cyclopropyl-1H-indole and Analogues
Key Structural and Functional Differences
In contrast, bulkier groups like the phenethyl-imidazole in Compound 35 may improve π-π stacking interactions but reduce solubility . Triazole and Imidazole Moieties: Compounds such as 9c (triazole derivative) and 35 (imidazole derivative) exhibit hydrogen-bonding capabilities due to nitrogen-rich heterocycles, which are absent in the cyclopropyl-substituted analogue. These features are critical for interactions with biological targets like kinases or receptors .
Compound 35: Synthesized via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine, followed by cyclization . Compound 9c: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the versatility of click chemistry for introducing triazole groups .
Physical and Spectral Properties
- Melting Points : The cyclopropyl-substituted compound lacks reported melting point data, whereas Compound 35 melts at 133–134°C, likely due to stronger intermolecular forces from its extended aromatic system .
- NMR Signatures : The cyclopropyl group is expected to show distinct proton signals (δ ~0.5–2.0 ppm for cyclopropyl CH₂ groups), contrasting with the downfield-shifted aromatic protons in imidazole or triazole derivatives (e.g., δ 7.23–7.80 ppm in Compound 9d) .
Drug Intermediate Utility: The tert-butyl carboxylate derivative () serves as a protective group in peptide synthesis, whereas 6-bromo-3-cyclopropyl-1H-indole’s compact structure makes it a candidate for fragment-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
